molecular formula C21H25NO B262380 N-(2-cyclopentylethyl)-2,2-diphenylacetamide

N-(2-cyclopentylethyl)-2,2-diphenylacetamide

Cat. No. B262380
M. Wt: 307.4 g/mol
InChI Key: IXKSTVLRNZGOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopentylethyl)-2,2-diphenylacetamide, also known as CPDA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPDA was first synthesized in the 1960s and has since been studied for its possible applications in the treatment of various medical conditions. In

Mechanism of Action

The exact mechanism of action of N-(2-cyclopentylethyl)-2,2-diphenylacetamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This compound has been found to bind to GABA receptors, which are involved in the regulation of pain and anxiety. By binding to these receptors, this compound may help to reduce pain and anxiety symptoms.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that it can reduce inflammation, increase pain threshold, and decrease anxiety and depression symptoms. Additionally, this compound has been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-cyclopentylethyl)-2,2-diphenylacetamide is its high potency. This makes it useful for studying the effects of small doses on animals. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is that it has a short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several directions for future research on N-(2-cyclopentylethyl)-2,2-diphenylacetamide. One area of interest is its potential as a pain management drug. Further studies are needed to determine the optimal dosage and frequency of administration for pain relief. Additionally, this compound's potential as an anti-inflammatory and anticonvulsant agent should be further explored. Finally, more research is needed to understand the long-term effects of this compound and its potential for use in human patients.
Conclusion:
In conclusion, this compound is a chemical compound that has potential as a therapeutic agent. Its high potency and ease of synthesis make it useful for studying the effects of small doses on animals. This compound has been studied for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent. While further research is needed to fully understand its mechanism of action and long-term effects, this compound shows promise as a potential treatment for various medical conditions.

Synthesis Methods

The synthesis of N-(2-cyclopentylethyl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with cyclopentylmagnesium bromide, followed by reaction with N-ethyl-N-methylamine. The resulting product is then purified through recrystallization. This method has been successfully replicated in various studies and has been found to yield high-quality this compound.

Scientific Research Applications

N-(2-cyclopentylethyl)-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic. Studies have shown that this compound is effective in reducing pain in animal models, suggesting that it may have potential as a pain management drug. Additionally, this compound has been studied for its potential anti-inflammatory and anticonvulsant properties.

properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-cyclopentylethyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H25NO/c23-21(22-16-15-17-9-7-8-10-17)20(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,11-14,17,20H,7-10,15-16H2,(H,22,23)

InChI Key

IXKSTVLRNZGOTQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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